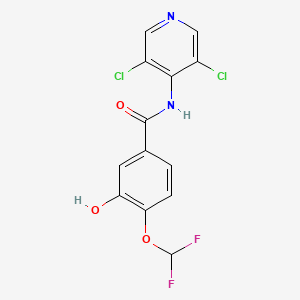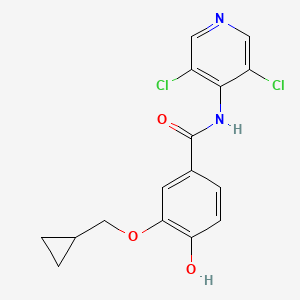
2-Hydroxy Levamisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy Levamisole: is a derivative of Levamisole, a synthetic imidazothiazole compound. Levamisole itself is known for its anthelmintic properties, primarily used to treat parasitic worm infections. The addition of a hydroxyl group to Levamisole results in this compound, which retains some of the parent compound’s biological activities while potentially offering new applications and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Levamisole typically involves the hydroxylation of Levamisole. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the desired position on the Levamisole molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to optimize the production process .
化学反应分析
Types of Reactions: 2-Hydroxy Levamisole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Levamisole.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Levamisole.
Substitution: Halogenated or alkylated derivatives of Levamisole.
科学研究应用
Chemistry: 2-Hydroxy Levamisole is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential immunomodulatory effects. It has been shown to influence the activity of certain immune cells, making it a candidate for research into autoimmune diseases and cancer .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of parasitic infections and as an adjunct therapy in cancer treatment. Its ability to modulate the immune system is of particular interest in these areas .
Industry: this compound is used in the development of veterinary medicines and as an additive in animal feed to control parasitic infections. Its role in enhancing the efficacy of other anthelmintic agents is also being investigated .
作用机制
2-Hydroxy Levamisole exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. By acting as an agonist at these receptors, it induces muscle contraction in parasitic worms, leading to paralysis and eventual expulsion from the host organism. Additionally, its immunomodulatory effects are thought to be mediated through the activation of T-cells and the modulation of cytokine production .
相似化合物的比较
Levamisole: The parent compound, primarily used as an anthelmintic agent.
Tetramisole: A racemic mixture of Levamisole and its enantiomer, also used as an anthelmintic.
Uniqueness: 2-Hydroxy Levamisole is unique due to the presence of the hydroxyl group, which imparts different chemical and biological properties compared to its parent compound. This modification can enhance its solubility, alter its pharmacokinetics, and potentially introduce new therapeutic applications .
属性
IUPAC Name |
2-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-10-4-2-1-3-8(10)9-7-13-5-6-15-11(13)12-9/h1-4,9,14H,5-7H2/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSRSQGOOOLTTI-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B588263.png)




![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)



